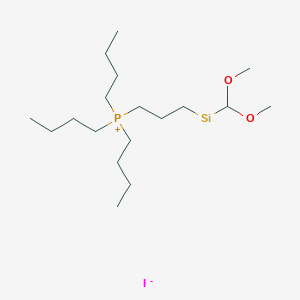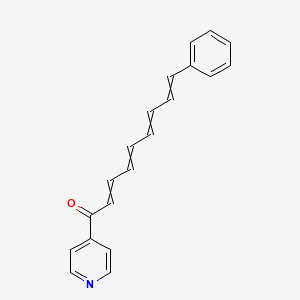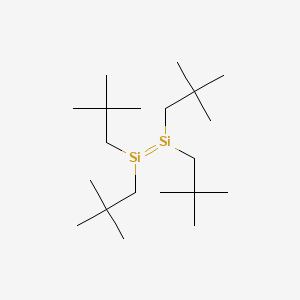
3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields. This compound is part of the acridine family, which is characterized by a tricyclic structure with nitrogen atoms. Acridine derivatives are widely studied for their biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride typically involves the reaction of acridine derivatives with hexyl halides under specific conditions. One common method includes the use of acridine orange as a starting material, which undergoes alkylation with hexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound. The use of automated systems and advanced analytical techniques ensures the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced acridine derivatives.
Substitution: Various alkyl or aryl substituted acridine derivatives.
Applications De Recherche Scientifique
3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for staining and visualization of nucleic acids in gel electrophoresis and microscopy.
Biology: Employed in the study of cellular processes, including apoptosis and cell cycle analysis, due to its ability to intercalate into DNA and RNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes and induce DNA damage in cancer cells.
Mécanisme D'action
The mechanism of action of 3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes such as topoisomerases that are essential for DNA replication and transcription. The compound’s planar structure allows it to insert between base pairs, leading to the unwinding of the DNA helix and subsequent inhibition of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid stain in microscopy and flow cytometry.
Proflavine: Known for its antibacterial properties and used as a topical antiseptic.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride is unique due to its specific hexyl substitution, which enhances its lipophilicity and cellular uptake. This modification improves its efficacy in biological applications, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
88598-44-1 |
|---|---|
Formule moléculaire |
C23H32ClN3 |
Poids moléculaire |
386.0 g/mol |
Nom IUPAC |
10-hexyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C23H32N3.ClH/c1-6-7-8-9-14-26-22-16-20(24(2)3)12-10-18(22)15-19-11-13-21(25(4)5)17-23(19)26;/h10-13,15-17H,6-9,14H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
YHDWNHHCLDUBMG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)

![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)


![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)



![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)

